molecular formula C17H21N3 B112017 4-(4-Benzylpiperazin-1-yl)phenylamine CAS No. 16154-69-1

4-(4-Benzylpiperazin-1-yl)phenylamine

Cat. No. B112017
CAS RN: 16154-69-1
M. Wt: 267.37 g/mol
InChI Key: PZWVVLZWQWIEAV-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)phenylamine is a chemical compound with the molecular formula C17H21N3 . It is used in various research and industrial applications .


Molecular Structure Analysis

The molecular structure of 4-(4-Benzylpiperazin-1-yl)phenylamine can be represented by the InChI code: 1S/C17H21N3/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14,18H2 . This indicates that the compound consists of a benzylpiperazine group attached to a phenylamine group.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Benzylpiperazin-1-yl)phenylamine include a molecular weight of 267.37 g/mol. The compound is a solid at room temperature .

Scientific Research Applications

DNA Minor Groove Binding

4-(4-Benzylpiperazin-1-yl)phenylamine derivatives are noted for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding property is significant in the context of Hoechst 33258 and its analogues, which are known for their fluorescent DNA staining capabilities, allowing for applications in chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. Furthermore, these compounds show potential as radioprotectors and topoisomerase inhibitors, contributing to drug design and molecular studies of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Pharmacological Exploration and Diversity

Versatile Scaffold in Medicinal Chemistry

The N-phenylpiperazine subunit, a structural component of 4-(4-Benzylpiperazin-1-yl)phenylamine, is acknowledged for its versatility in medicinal chemistry. Despite its association with CNS disorders treatment, the underutilization of this scaffold in therapeutic patents suggests potential for broader applications. Proper modification can lead to pharmacokinetic and pharmacodynamic enhancements, indicating the scaffold's potential in diverse therapeutic areas (Maia, Tesch, & Fraga, 2012).

Chemical Interaction and Metabolism

Inhibitor Selectivity in Drug Metabolism

4-(4-Benzylpiperazin-1-yl)phenylamine derivatives are significant in studying drug metabolism, particularly regarding the selectivity of chemical inhibitors of Cytochrome P450 isoforms. Understanding the selectivity and potency of these inhibitors is crucial for predicting drug-drug interactions, emphasizing the role of these compounds in pharmacological research and drug development (Khojasteh et al., 2011).

Safety And Hazards

Safety information for 4-(4-Benzylpiperazin-1-yl)phenylamine suggests that it should be stored in a dark place, under an inert atmosphere, and at room temperature . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWVVLZWQWIEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzylpiperazin-1-yl)phenylamine

Synthesis routes and methods I

Procedure details

Iron powder (5.4 g, 97 mmol, 4 equiv) is added portionwise to an 80° C. mixture of 1-benzyl-4-(4-nitro-phenyl)-piperazine (7.2 g, 24.2 mmol), EtOH (150 mL), H2O (40 mL), and AcOH (20 mL). The reaction mixture is stirred for 1.75 h at 80° C., allowed to cool to RT, and concentrated. The residue is diluted with EtOAc and an aqueous saturated solution of Na2CO3. The layers are separated and the aqueous phase is extracted with EtOAc. The combined organic phase is washed with brine, dried (Na2SO4), filtered and concentrated to afford the title compound: ES-MS: 268.3 [MH]+; single peak at tR=1.30 min (system 1).
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-(4-Benzyl-1-piperazinyl)-1-nitrobenzene (2.6 g; 8.9 mmol) synthesized by the above process and zinc powder (3.2 g; 48 mmol) were added to a solution of calcium chloride (665 mg; 6.0 mmol) in water-ethanol-acetic acid (12 ml-55 ml-1.2 ml), and the mixture was stirred under reflux for 15 minutes in a bath controlled at 110° C. Insoluble substances were removed from the reaction mixture by suction filtration through Celite, and the filtrate was concentrated under reduced pressure. A saturated aqueous solution of sodium hydrogencarbonate was added to the resultant concentrated residue to conduct extraction with chloroform. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The thus-obtained crude crystals were recrystallized from benzene-n-hexane to obtain 2.3 g (yield: 96%) of 4-(4-benzyl-1-piperazinyl)aniline as pale brown needles (melting point: 137-138° C.).
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
catalyst
Reaction Step One
Quantity
665 mg
Type
reactant
Reaction Step Two
Name
water ethanol acetic acid
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Add 474 g (2.10 mol) tin chloride dihydrate to a refluxing solution of 125 g (0.420 mol) 4-(4-nitrophenyl)-1-(phenylmethyl)piperazine in ethanol. Reflux the solution for about 15 h then cool to room temperature and remove the solvent. Dissolve the residue in water and adjust to pH 12 withsodium hydroxide. Extract the aqueous solution with methylene chloride and dry the organic layer with anhydrous sodium sulfate. Concentration at reduced pressure gives the title compound.
Name
tin chloride dihydrate
Quantity
474 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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